Fusidilactone C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

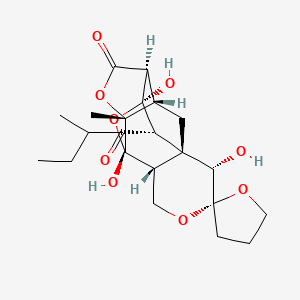

Fusidilactone C, also known as this compound, is a useful research compound. Its molecular formula is C22H30O9 and its molecular weight is 438.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Activity

Fusidilactone C has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against resistant strains, making it a candidate for further development in antibiotic therapies.

- Case Study : In a study published in the Journal of Antibiotics, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to conventional antibiotics like vancomycin and ampicillin .

Cytotoxic Effects

Research has indicated that this compound possesses cytotoxic properties that can be harnessed in cancer treatment.

- Cancer Cell Lines : It has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values indicating potent cytotoxicity, suggesting its potential as an antitumor agent .

- Mechanism of Action : The cytotoxic effects are believed to result from the induction of apoptosis in cancer cells, which may be mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Potential Therapeutic Uses

Given its diverse biological activities, this compound shows promise for therapeutic applications beyond traditional antimicrobial and anticancer roles.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective potential, particularly in models of neurodegenerative diseases. This aspect warrants further investigation to explore its mechanisms and efficacy .

Structural Insights and Synthetic Approaches

Understanding the chemical structure of this compound is crucial for its application in drug development.

- Chemical Structure : this compound features a unique lactone ring that contributes to its biological activity. Research has focused on synthesizing analogs to enhance potency and selectivity against specific targets .

- Synthetic Pathways : Innovative synthetic strategies, such as the ketal-tethered intramolecular Diels-Alder cycloaddition, have been developed to create derivatives with improved pharmacological profiles .

Summary Table of Applications

| Application Area | Biological Activity | Notable Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | Comparable MIC values to established antibiotics |

| Cytotoxicity | Induces apoptosis in cancer cells | Potent activity against MCF-7 and HeLa cells |

| Anti-inflammatory | Potential therapeutic use | Requires further research for validation |

| Neuroprotection | Protects neuronal cells | Emerging evidence supporting neuroprotective effects |

化学反应分析

Functional Group Transformations

Iodoetherification enables oxygen heterocycle formation during earlier synthetic stages :

-

Epoxide opening with HI generates iodohydrins

-

Subsequent cyclization forms tetrahydrofuran rings

Aldol Condensation creates key carbon-carbon bonds between hydroxybutanolide precursors and α,β-unsaturated aldehydes:

textHydroxybutanolide + 2,4-hexadienal → Aldol adduct (85–92% yield)

Mechanistic Insights

The spiroketalization process shows solvent-dependent stereoelectronic effects:

-

Methanol stabilizes partial charges in transition states via H-bonding

-

Non-polar solvents favor alternative conformers, reducing reaction rates

Recent molecular dynamics simulations reveal non-classical charge distribution in intermediates, enabling unexpected bond cleavage patterns .

Synthetic Challenges and Solutions

This reaction landscape underscores Fusidilactone C's synthetic complexity, requiring precise control of stereochemistry and reaction kinetics. Current methodologies achieve total yields of 6–8% over 15–18 steps , highlighting opportunities for catalytic improvements and flow chemistry adaptations .

常见问题

Basic Research Questions

Q. What is the structural uniqueness of Fusidilactone C, and how does this influence its bioactivity?

this compound (30) contains a rare bicyclic framework with two ether-bridged hemiacetals, a rigid eight-membered ring, and a spiroacetal system . This complexity creates conformational constraints that likely enhance its antifungal and antibacterial properties by enabling specific molecular interactions with microbial targets. Methodologically, structural elucidation requires advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) and comparative analysis with related compounds like fusidilactones A/B and TAN-2483 derivatives .

Q. What are the known bioactivities of this compound against fungal and bacterial pathogens?

this compound exhibits moderate antifungal activity against Eurotium repens and Fusarium oxysporum and weak antibacterial effects against Escherichia coli and Bacillus megaterium . Bioactivity assays typically involve agar diffusion or microdilution methods, with minimum inhibitory concentration (MIC) values compared to reference antibiotics. Researchers should validate these results under standardized conditions (e.g., CLSI guidelines) and account for strain-specific variability .

Q. What synthetic challenges arise in replicating this compound’s complex architecture?

Key challenges include stereochemical control during cyclization and the stability of its spiroacetal system. Snider’s synthesis of related furo[3,4-b]pyrans (e.g., TAN-2483B) highlights the need for iterative aldol condensations and iodolactonization to construct the bicyclic core . Failed attempts, such as epoxy alcohol-directed cyclization (Scheme 1.10), emphasize the sensitivity of reaction conditions to steric and electronic factors .

Advanced Research Questions

Q. How can NMR and X-ray crystallography resolve contradictions in this compound’s proposed derivatives?

Discrepancies in hydroxylation patterns or stereochemistry (e.g., fusidilactones D/E vs. A/B) require comparative 2D NMR (COSY, NOESY) to map proton-proton correlations and X-ray diffraction to confirm absolute configurations . For example, Snider’s revision of waol A/B structures relied on synthetic intermediates to validate spectral data . Researchers should cross-reference synthetic models with natural isolates to resolve ambiguities .

Q. What experimental discrepancies exist in reported bioactivity data for this compound, and how can they be addressed?

Variations in antifungal potency across studies may stem from differences in fungal strains, culture conditions, or compound purity. To mitigate this, researchers should:

- Standardize bioassay protocols (e.g., inoculum size, incubation time) .

- Use HPLC or LC-MS to verify compound integrity post-isolation .

- Perform dose-response analyses to quantify IC50 values, reducing qualitative interpretations .

Q. What strategies improve stereochemical control during this compound’s synthetic assembly?

Snider’s approach to related compounds employs chiral auxiliaries and substrate-controlled reactions. For example:

- Aldol reactions with enantiopure lactones (e.g., 159, 163) ensure correct C-2/C-4 stereochemistry .

- Iodolactonization of β-hydroxy lactones (e.g., 161 → 162) achieves regioselective cyclization . Advanced techniques like asymmetric catalysis or enzymatic resolution could further enhance enantiomeric excess in challenging steps .

Q. How do this compound’s structural motifs correlate with its mechanism of action?

The furo[3,4-b]pyran-5-one core may inhibit fungal membrane proteins or enzymes. Computational docking studies using homology models of Fusarium CYP51 or chitin synthases could identify binding sites. Experimentally, fluorescence quenching assays or thermal shift analyses (TSA) can probe ligand-protein interactions .

Q. Methodological Considerations

- Data Validation : Cross-check spectral data with synthetic intermediates (e.g., iodolactone 162) to avoid misassignment .

- Bioassay Design : Include positive controls (e.g., amphotericin B for fungi) and account for solvent effects on bioactivity .

- Synthetic Replication : Document reaction conditions (temperature, catalyst loading) meticulously to ensure reproducibility, as minor variations can derail complex cyclizations .

属性

分子式 |

C22H30O9 |

|---|---|

分子量 |

438.5 g/mol |

IUPAC 名称 |

(1R,2S,3R,6R,7S,9R,10S,13R,14S,16R)-2,7,9-trihydroxy-13-methyl-16-(2-methylbutanoyl)spiro[4,8,12-trioxapentacyclo[7.6.1.01,6.07,13.010,14]hexadecane-3,2'-oxolane]-11-one |

InChI |

InChI=1S/C22H30O9/c1-4-10(2)14(23)15-19-8-11-13-16(24)30-18(11,3)22(27,31-21(13,15)26)12(19)9-29-20(17(19)25)6-5-7-28-20/h10-13,15,17,25-27H,4-9H2,1-3H3/t10?,11-,12-,13+,15-,17-,18+,19+,20+,21-,22-/m0/s1 |

InChI 键 |

XVPDRAKPYXYSTB-AVNZPYKNSA-N |

手性 SMILES |

CCC(C)C(=O)[C@H]1[C@@]23C[C@H]4[C@H]5[C@@]1(O[C@@]([C@H]2CO[C@@]6([C@H]3O)CCCO6)([C@@]4(OC5=O)C)O)O |

规范 SMILES |

CCC(C)C(=O)C1C23CC4C5C1(OC(C2COC6(C3O)CCCO6)(C4(OC5=O)C)O)O |

同义词 |

fusidilactone C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。